molecular formula C8H13ClN2O3S B2987369 N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride CAS No. 188630-76-4

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

Cat. No. B2987369
CAS RN: 188630-76-4
M. Wt: 252.71
InChI Key: RIQGQWQOEHMHAI-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride, also known as AMMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of drugs and has been studied for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Structural Studies

  • N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is involved in the synthesis of compounds with potential pharmacological activities. For example, it's a side chain in the synthesis of an anticancer drug, Amsacrine. The compound obtained in one of the synthesis steps is studied for its crystal structure, offering insights into its chemical properties (Robin et al., 2002).

Anticancer and Antitumor Studies

  • It plays a role in the development of small molecules for cancer treatment. Specifically, variants of this compound have been evaluated in antitumor screens and some have progressed to clinical trials as cell cycle inhibitors. These studies provide an understanding of the pharmacophore structure and drug-sensitive pathways in cancer cells (Owa et al., 2002).

DNA Interaction Studies

  • The drug's interaction with DNA has been investigated. Specifically, the binding parameters of its derivatives, such as N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, to DNA have been studied. This research helps understand how the drug's structure influences its affinity and interaction with DNA, which is crucial in its anticancer activity (Hénichart et al., 1982).

Material Science and Chemistry

  • N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is also used in material science. For example, its derivatives are involved in the synthesis of diethyltin-based three-dimensional self-assemblies, which are of interest in the field of inorganic chemistry (Shankar et al., 2011).

Organic Synthesis and Chemical Reactions

  • It is also significant in the field of organic synthesis. For instance, it's involved in the one-step synthesis of substituted indoles, which are important intermediates in the synthesis of various organic compounds (Sakamoto et al., 1988).

properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGQWQOEHMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

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